

# Flavanone-d5: A Technical Guide for Researchers and Drug Development Professionals

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## Compound of Interest

Compound Name: Flavanone-d5

Cat. No.: B590270

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## Introduction: The Strategic Advantage of Isotopic Labeling in Bioanalysis

In the landscape of modern pharmaceutical research and development, the pursuit of analytical accuracy is paramount. Stable isotope-labeled internal standards (SIL-IS) have emerged as indispensable tools for achieving robust and reliable quantitative data, particularly in complex biological matrices.[1] **Flavanone-d5**, a deuterated analog of the naturally occurring flavonoid, flavanone, embodies the strategic utility of isotopic labeling.[2] By replacing five hydrogen atoms on the phenyl ring with deuterium, a stable, non-radioactive isotope of hydrogen, **Flavanone-d5** serves as an ideal internal standard for mass spectrometry-based bioanalytical assays.[3][4] Its chemical behavior is nearly identical to its non-deuterated counterpart, allowing it to co-elute during chromatographic separation and experience similar ionization effects in the mass spectrometer.[1] However, its increased mass allows for clear differentiation, enabling precise correction for sample loss during extraction and variability in instrument response.[1] This guide provides an in-depth overview of the physical and chemical characteristics of **Flavanone-d5**, along with practical, field-proven methodologies for its application in a research setting.

## Physicochemical Characteristics of Flavanone-d5

A thorough understanding of the physicochemical properties of an analytical standard is fundamental to its effective use. While specific experimental data for **Flavanone-d5** is not extensively published, its properties can be reliably inferred from its non-deuterated analog, Flavanone, as the substitution of hydrogen with deuterium results in negligible changes to its bulk physical properties.

#### Chemical Structure and Identity

- Chemical Name: 2,3-Dihydro-2-(phenyl-d5)-4H-1-benzopyran-4-one[5]
- Synonyms: (±)-**Flavanone-d5**, 2-(Phenyl-d5)-3,4-dihydro-2H-benzopyran-4-one[5]
- IUPAC Name: 2-(2,3,4,5,6-pentadeuteriophenyl)-2,3-dihydrochromen-4-one[2]
- CAS Number: 146196-91-0[5]
- Molecular Formula: C<sub>15</sub>H<sub>7</sub>D<sub>5</sub>O<sub>2</sub>[5]
- Molecular Weight: 229.29 g/mol [5]

#### Diagram 1: Chemical Structure of **Flavanone-d5**

Caption: Chemical structure of **Flavanone-d5**.

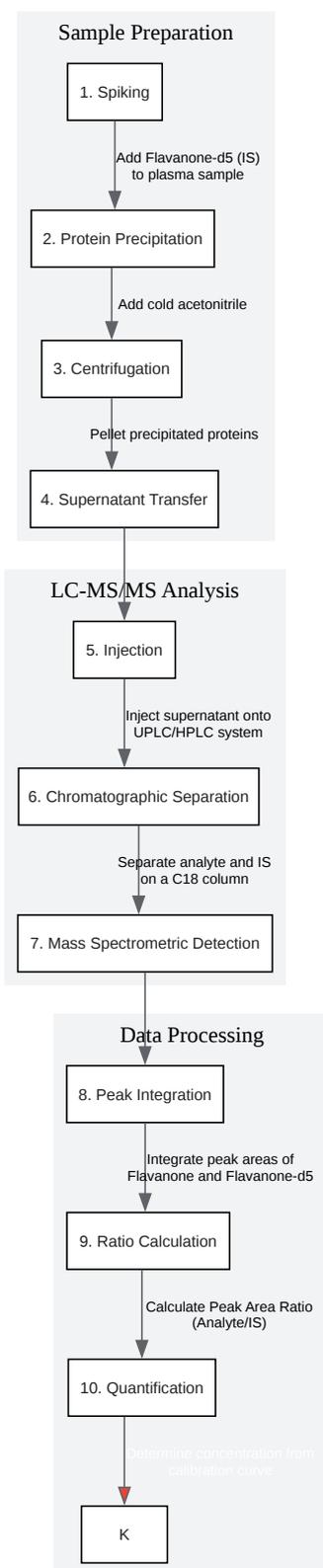
#### Table 1: Physical and Chemical Properties of **Flavanone-d5**

Property	Value	Source
Appearance	White to light yellow powder/solid	[1]
Melting Point	~77-80 °C (based on non-deuterated Flavanone)	[1][6][7]
Solubility	Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (~30 mg/mL for non-deuterated Flavanone). Sparingly soluble in aqueous buffers.	[3]
Stability	Stable under recommended storage conditions. Sensitive to light and high temperatures.	[3][8]
Storage	Store at -20°C for long-term stability. Keep in a dry, cool, and well-ventilated place. Keep container tightly closed.	[2][3]

## Application in Quantitative Bioanalysis: A Methodological Framework

The primary application of **Flavanone-d5** is as an internal standard in quantitative bioanalysis, most commonly employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] The following section outlines a validated, step-by-step workflow for the use of **Flavanone-d5** in the quantification of flavanone in a biological matrix such as plasma.

Diagram 2: Workflow for Flavanone Quantification using **Flavanone-d5** Internal Standard



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Caption: A typical bioanalytical workflow for flavanone quantification.

## Experimental Protocol: Quantification of Flavanone in Human Plasma

This protocol is a representative method and should be optimized and validated for specific laboratory conditions and instrumentation.

### 1. Preparation of Stock and Working Solutions:

- Flavanone Stock Solution (1 mg/mL): Accurately weigh 10 mg of Flavanone and dissolve in 10 mL of methanol.
- **Flavanone-d5** (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh 10 mg of **Flavanone-d5** and dissolve in 10 mL of methanol.
- Working Solutions: Prepare serial dilutions of the Flavanone stock solution in methanol to create calibration standards ranging from 1 ng/mL to 1000 ng/mL. Prepare a working solution of **Flavanone-d5** at a concentration of 100 ng/mL in methanol.

### 2. Sample Preparation (Protein Precipitation):

- To 100  $\mu$ L of plasma sample (calibration standard, quality control, or unknown sample), add 10  $\mu$ L of the 100 ng/mL **Flavanone-d5** working solution.
- Vortex briefly to mix.
- Add 300  $\mu$ L of ice-cold acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

### 3. LC-MS/MS Instrumentation and Conditions:

- Liquid Chromatography System: A UPLC or HPLC system capable of binary gradient elution.
- Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8  $\mu$ m).

- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient Elution:
  - 0-0.5 min: 20% B
  - 0.5-3.0 min: 20% to 95% B
  - 3.0-4.0 min: 95% B
  - 4.0-4.1 min: 95% to 20% B
  - 4.1-5.0 min: 20% B
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5  $\mu$ L.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Positive.
- MRM Transitions:
  - Flavanone: Precursor ion (m/z) 225.1  $\rightarrow$  Product ion (m/z) 121.1
  - **Flavanone-d5**: Precursor ion (m/z) 230.1  $\rightarrow$  Product ion (m/z) 121.1

#### 4. Data Analysis and Quantification:

- Integrate the peak areas for both Flavanone and **Flavanone-d5**.
- Calculate the peak area ratio (Flavanone peak area / **Flavanone-d5** peak area).
- Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

- Determine the concentration of Flavanone in the unknown samples by interpolating their peak area ratios from the calibration curve.

## Spectroscopic Characterization

The structural integrity and isotopic enrichment of **Flavanone-d5** are confirmed through spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The  $^1\text{H}$  NMR spectrum of **Flavanone-d5** will be similar to that of unlabeled Flavanone, with the key difference being the absence of signals corresponding to the protons on the phenyl ring (positions 2', 3', 4', 5', and 6'). The signals for the protons on the benzopyranone core will remain.
- $^2\text{H}$  NMR: The  $^2\text{H}$  (Deuterium) NMR spectrum will show signals corresponding to the five deuterium atoms on the phenyl ring, confirming the location of isotopic labeling.
- $^{13}\text{C}$  NMR: The  $^{13}\text{C}$  NMR spectrum will show signals for all 15 carbon atoms. The carbons attached to deuterium will exhibit a characteristic triplet splitting pattern due to C-D coupling.

### Mass Spectrometry (MS)

The mass spectrum of **Flavanone-d5** will show a molecular ion peak ( $[\text{M}+\text{H}]^+$ ) at  $m/z$  230.1, which is 5 mass units higher than that of unlabeled Flavanone ( $m/z$  225.1).[5] This mass shift is a direct confirmation of the incorporation of five deuterium atoms. The fragmentation pattern in MS/MS analysis is crucial for quantitative methods. A common fragmentation for flavanones is the retro-Diels-Alder (RDA) reaction. For **Flavanone-d5**, the product ion resulting from the loss of the deuterated phenyl group will be observed, which can be used for the MRM transition.

## Stability and Storage

The long-term stability of deuterated standards is critical for ensuring the consistency and accuracy of analytical data over time.[8]

- **Storage Conditions:** For long-term storage, **Flavanone-d5** should be stored at -20°C in a tightly sealed container to protect it from moisture.[3] For short-term use, solutions can be stored at 2-8°C.
- **Light and Temperature Sensitivity:** Like many flavonoids, **Flavanone-d5** may be sensitive to light and elevated temperatures, which can cause degradation.[9][10] It is recommended to store solutions in amber vials and avoid prolonged exposure to direct light and high temperatures.
- **Solution Stability:** Stock and working solutions of **Flavanone-d5** in organic solvents like methanol or acetonitrile are generally stable for several months when stored at -20°C. The stability of the compound in biological matrices should be evaluated during method validation.

## Safety and Handling

While **Flavanone-d5** is intended for research use only, it is important to follow standard laboratory safety practices.[5][11]

- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the solid compound or its solutions.
- **Handling:** Avoid inhalation of dust and contact with skin and eyes.[12] Handle in a well-ventilated area or a fume hood.
- **Disposal:** Dispose of waste in accordance with local, state, and federal regulations.

## Conclusion

**Flavanone-d5** is a high-purity, stable isotope-labeled compound that serves as an essential tool for researchers and drug development professionals engaged in the quantitative analysis of flavanone. Its well-defined physicochemical properties and predictable behavior as an internal standard in LC-MS/MS assays contribute to the generation of highly accurate and reproducible data. By understanding its characteristics and employing the robust methodologies outlined in this guide, scientists can confidently integrate **Flavanone-d5** into their analytical workflows, thereby enhancing the scientific integrity of their research.

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- To cite this document: BenchChem. [Flavanone-d5: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b590270#physical-and-chemical-characteristics-of-flavanone-d5>]

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